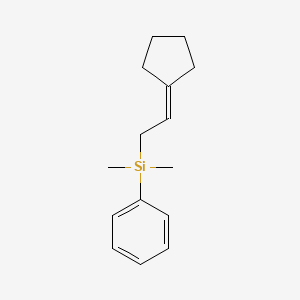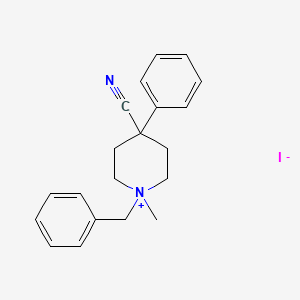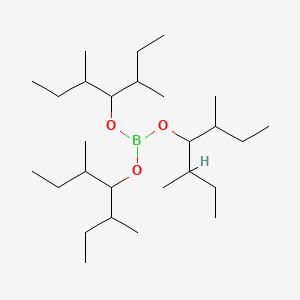![molecular formula C11H12Cl2O2 B14447646 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol CAS No. 74706-20-0](/img/no-structure.png)
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol is a chemical compound with the molecular formula C₁₁H₁₂Cl₂O₂ It is a type of phenol derivative, characterized by the presence of a dichloropentyl group attached to the phenol ring through an ether linkage
Vorbereitungsmethoden
The synthesis of 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol typically involves the reaction of 4-hydroxyphenol with 5,5-dichloropent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the reaction and obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form esters or sulfonates.
Wissenschaftliche Forschungsanwendungen
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its phenolic structure allows it to interact with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
| 74706-20-0 | |
Molekularformel |
C11H12Cl2O2 |
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
4-(5,5-dichloropent-4-enoxy)phenol |
InChI |
InChI=1S/C11H12Cl2O2/c12-11(13)3-1-2-8-15-10-6-4-9(14)5-7-10/h3-7,14H,1-2,8H2 |
InChI-Schlüssel |
UGBCWXMJTSSSNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)

![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)





